
Desthienylethyl rotigotine
Vue d'ensemble
Description
Desthienylethyl rotigotine is a metabolite of rotigotine, a non-ergoline dopamine agonist. Rotigotine is primarily used for the treatment of Parkinson’s disease and restless legs syndrome. This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmacokinetic and pharmacodynamic studies .
Applications De Recherche Scientifique
Pharmacological Properties
Dopamine Receptor Agonism
Desthienylethyl rotigotine exhibits activity at dopamine D1, D2, and D3 receptors, which are critical in modulating motor control and behavior. The pharmacological profile suggests that it may contribute to the overall effects of rotigotine by enhancing dopaminergic signaling in the brain, particularly in regions affected by PD .
Transdermal Delivery System
Rotigotine is delivered via a transdermal patch that allows for continuous drug release, maintaining stable plasma concentrations over 24 hours. This method minimizes fluctuations associated with oral dosing and bypasses first-pass metabolism, leading to improved bioavailability and patient adherence . The pharmacokinetics of this compound indicate it plays a role in the drug's overall efficacy and safety profile.
Clinical Applications
Parkinson's Disease Treatment
Rotigotine, including its metabolites like this compound, is approved for both early and advanced stages of PD. Clinical studies have demonstrated its effectiveness in improving motor symptoms and quality of life for patients. The transdermal system has shown comparable efficacy to oral therapies while providing a more stable plasma concentration profile .
Restless Legs Syndrome Management
The compound is also indicated for moderate to severe RLS. Its ability to provide continuous dopaminergic stimulation makes it suitable for managing symptoms that can disrupt sleep and daily activities .
Case Study: Efficacy in Parkinson's Disease
A study involving 522 subjects across multiple trials assessed the pharmacokinetics and efficacy of rotigotine. Results indicated significant improvements in motor function as measured by the Unified Parkinson’s Disease Rating Scale (UPDRS). Notably, this compound levels correlated with clinical improvements, suggesting its importance in therapeutic outcomes .
Case Study: Safety Profile
In a safety evaluation study, the transdermal delivery of rotigotine was well-tolerated among diverse populations (Caucasian and Japanese). Adverse effects were mostly mild and typical for dopamine agonists. The elimination of this compound was consistent across subjects, reinforcing its safety as part of the treatment regimen .
Comparative Pharmacokinetics
The following table summarizes key pharmacokinetic parameters relevant to this compound compared to its parent compound:
Parameter | Rotigotine | This compound |
---|---|---|
Bioavailability | 37% (transdermal) | Not explicitly stated |
Elimination Half-Life | 5-7 hours | 3.5-4.2% excreted via urine |
Volume of Distribution | >2500 L | Not explicitly stated |
Clearance Rate | 300-600 L/h | Not explicitly stated |
Mécanisme D'action
Target of Action
Desthienylethyl rotigotine is an agonist at all 5 dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors .
Mode of Action
As a dopamine agonist, this compound works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . This interaction with its targets results in the stimulation of post-synaptic dopaminergic neurons .
Biochemical Pathways
Its ability to stimulate dopamine receptors suggests that it may influence pathways involving dopamine signaling .
Pharmacokinetics
this compound is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . The drug shows a high apparent volume of distribution (>2500 L) and a total body clearance of 300–600 L/h . Most of the absorbed drug is eliminated in urine and feces as sulphated and glucuronidated conjugates within 24 h of patch removal .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to stimulate dopamine receptors. This can result in alleviation of symptoms in conditions like Parkinson’s disease and Restless Legs Syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics and pharmacodynamics of the drug may vary between subjects of different ethnic origin . Additionally, factors such as differences in height, body weight, and genetic polymorphism in drug-metabolizing enzymes may also influence the action of rotigotine .
Méthodes De Préparation
The synthesis of rotigotine, and by extension its metabolites like desthienylethyl rotigotine, involves a multi-step processThe chiral center is introduced through the use of a key starting material, ensuring the desired enantiomer is produced . Industrial production methods focus on optimizing yield and purity, often involving high-performance liquid chromatography to separate and purify the final product .
Analyse Des Réactions Chimiques
Desthienylethyl rotigotine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dealkylated products .
Comparaison Avec Des Composés Similaires
Desthienylethyl rotigotine is similar to other dopamine agonists like pramipexole and ropinirole. it is unique in its specific interaction with dopamine receptors and its metabolic profile. Unlike pramipexole and ropinirole, which are primarily used in their unchanged form, this compound is a metabolite, providing insights into the metabolic fate of rotigotine. Other similar compounds include apomorphine and bromocriptine, which also act on dopamine receptors but have different pharmacokinetic properties .
Activité Biologique
Desthienylethyl rotigotine is a significant metabolite of rotigotine, a non-ergolinic dopamine agonist primarily used in the treatment of Parkinson's Disease (PD) and Restless Legs Syndrome (RLS). Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, safety, and therapeutic potential.
Overview of Rotigotine
Rotigotine acts on multiple dopamine receptor subtypes (D1 to D5) and has additional activity at serotonergic and adrenergic receptors. It is administered via a transdermal patch, which allows for continuous drug delivery and stable plasma concentrations over 24 hours. The pharmacokinetics of rotigotine have been studied extensively, revealing important insights into its metabolism, efficacy, and tolerability across different populations.
Pharmacokinetics of this compound
This compound is formed through the metabolic pathway of rotigotine. The pharmacokinetic parameters associated with this metabolite have been characterized in various studies. Key findings include:
- Absorption and Distribution : Approximately 46% of the administered dose of rotigotine is systemically absorbed through the transdermal patch. The volume of distribution for rotigotine is approximately 84 L/kg after repeated dosing .
- Metabolism : Rotigotine undergoes extensive hepatic metabolism primarily through conjugation and N-dealkylation. The predominant metabolites in human plasma include sulfate and glucuronide conjugates of both rotigotine and its N-desalkyl metabolites, including this compound .
- Elimination : About 71% of the administered dose is excreted in urine as inactive conjugates, while only a small fraction is eliminated unchanged. The terminal half-life for this compound has been observed to be around 5 to 7 hours following patch removal .
Case Studies and Clinical Findings
Several clinical studies have evaluated the pharmacokinetics and safety profile of rotigotine, providing insights into the role of its metabolites:
- Study on Ethnic Variability : A study comparing Japanese and Caucasian subjects showed that the renal elimination of this compound was 3.5% in Japanese subjects and 4.2% in Caucasians. Most adverse events reported were mild and typical for dopamine agonists .
- Safety and Tolerability : In clinical trials assessing the safety profile of rotigotine, adverse events were predominantly mild. The continuous transdermal delivery system was well-tolerated across diverse populations, indicating a favorable safety profile for both rotigotine and its metabolites like this compound .
Table: Pharmacokinetic Parameters of this compound
Parameter | Value (Japanese Subjects) | Value (Caucasian Subjects) |
---|---|---|
Renal Elimination (%) | 3.5% | 4.2% |
Terminal Half-Life (hours) | 5-7 | 5-7 |
Volume of Distribution (L/kg) | ~84 | ~84 |
Systemic Absorption (%) | ~46 | ~46 |
Propriétés
IUPAC Name |
(6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYPZWCFSAHTQT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436893 | |
Record name | (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101470-23-9 | |
Record name | Desthienylethyl rotigotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101470239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESTHIENYLETHYL ROTIGOTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0A0O2B54C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.